N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H24BrN3O and its molecular weight is 402.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial, Antifungal, and Anthelmintic Applications
A study by Khan et al. (2019) explored derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities against antibacterial, antifungal, and anthelmintic targets. The study highlighted the potential of these compounds in leading to the discovery of new agents for treating various infections and infestations, with a specific derivative showing promise in latent fingerprint analysis for forensic applications Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019.
Synthesis and Production
Guillaume et al. (2003) described a practical synthesis process for N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, focusing on the efficiency and yield of the process, which is crucial for the large-scale production of pharmaceutical compounds Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003.
Neurokinin(1) Receptor Investigation
The synthesis and evaluation of [11C]R116301, derived from N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, for positron emission tomography (PET) ligand applications targeting central neurokinin(1) (NK1) receptors were detailed by Van der Mey et al. (2005). This research signifies the compound's potential in investigating neurological disorders and developing targeted therapies Van der Mey et al., 2005.
Potential in Atrial Fibrillation Treatment
Hancox and Doggrell (2010) reviewed the antiarrhythmic activity of Ranolazine, chemically related to N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, suggesting its potential in treating atrial fibrillation. The compound's atrio-selectivity and pharmacological profile offer a basis for further exploration in arrhythmia management Hancox & Doggrell, 2010.
Antitumor Activity
Research on 1-Phenyl-4-substituted phthalazine derivatives, which include the core structure of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated promising antitumor activities. Xin et al. (2018) evaluated these derivatives against cancer cell lines, revealing compounds with superior activity compared to traditional chemotherapy agents, indicating the potential for new antitumor drug development Xin, Meng, Liu, & Zhang, 2018.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-15-4-3-5-16(2)20(15)24-12-10-23(11-13-24)14-19(25)22-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODGNVDGPYUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.